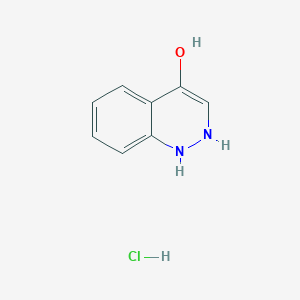

1,2-Dihydrocinnolin-4-OL hydrochloride

Description

Properties

IUPAC Name |

1,2-dihydrocinnolin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-5,9-11H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTRSVGWIBTVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNN2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Core Heterocyclic Structure: this compound (hypothetical): Contains a dihydrocinnoline ring (benzene fused with a partially saturated pyridazine) and a hydroxyl group. This structure may confer redox activity or metal-binding properties. 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol HCl : Features a tetrahydroisoquinoline core with methoxy substituents, which are common in alkaloids and CNS-targeting drugs. Diphenoxylate HCl : A piperidine derivative with a diphenylpropyl group, structurally similar to opioid agonists but used for gastrointestinal motility regulation.

Pharmacological Profiles: Memantine HCl : Acts as an NMDA receptor antagonist due to its adamantane backbone, contrasting with the hypothetical dihydrocinnoline’s unknown mechanism. Dopamine HCl : A catecholamine with direct cardiovascular and neurological effects, structurally distinct from dihydrocinnoline derivatives.

Physicochemical Properties: The molecular weight of the compared hydrochlorides ranges from 189.64 (Dopamine HCl) to 489.05 (Diphenoxylate HCl). Polarity: Compounds like Dopamine HCl and 5,8-Dimethoxy-tetrahydroisoquinolin-4-ol HCl have higher polarity due to hydroxyl/methoxy groups, whereas Diphenoxylate HCl is more lipophilic.

Applications: Diphenoxylate HCl and Memantine HCl are clinically approved drugs, highlighting the therapeutic relevance of hydrochloride salts in enhancing solubility and bioavailability. Experimental compounds (e.g., ) lack defined applications but suggest structural diversity in hydrochloride-based research.

Research Findings and Limitations

- Structural analogs like 5,8-Dimethoxy-tetrahydroisoquinolin-4-ol HCl demonstrate that nitrogen-containing heterocycles with hydroxyl groups are synthetically accessible but require further pharmacological validation.

- Diphenoxylate HCl and Memantine HCl exemplify how hydrochloride salts improve drug stability and absorption, a feature likely relevant to this compound.

- Gaps: No data on the synthesis, stability, or bioactivity of this compound were found in the evidence. Comparisons are inferred from structural parallels.

Preparation Methods

Skraup Reaction with Silylation Modifications

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for dihydrocinnoline derivatives. In this method, aniline precursors undergo silylation to enhance reactivity and reduce byproducts. For example, treating 3,4-benzocoumarin aniline with N,O-bis(trimethylsilyl)acetamide forms an N-silyl intermediate, which is then cyclized with acetone in the presence of iodine at 150–180°C . The reaction proceeds via electrophilic aromatic substitution, followed by acid-catalyzed dehydration.

Key Conditions :

-

Catalyst : Iodine (0.5–1.0 equiv)

-

Solvent : 1,4-Dioxane or solvent-free

-

Temperature : 150–180°C

This method reduces polycyclic byproducts by 40% compared to classical Skraup conditions . Post-reduction with sodium dithionite and subsequent HCl treatment yields the hydrochloride salt.

Friedel-Crafts Acylation and Cyclization

A two-step approach involves Friedel-Crafts acylation followed by intramolecular cyclization. Starting with N-protected piperidine derivatives, acyl chloride intermediates are generated using thionyl chloride. Reaction with substituted benzene rings in the presence of AlCl₃ forms the cinnoline backbone . For instance:

-

Acylation : N-acetylisonipecotic acid → acyl chloride (SOCl₂, 60°C).

-

Cyclization : Friedel-Crafts reaction with benzene derivatives (AlCl₃, 90°C) .

Key Conditions :

The free base is isolated via column chromatography (silica gel, ethyl acetate/hexane) and converted to hydrochloride using HCl gas in ethanol.

Catalytic Hydrogenation of Cinnoline Derivatives

Reduction of preformed cinnoline-4-ol derivatives using catalytic hydrogenation offers a high-yield route. For example, 4-hydroxycinnoline is dissolved in ethanol with 10% Pd/C under 50 psi H₂ at 80°C for 6 hours . The reaction selectively reduces the N=N bond without affecting the hydroxyl group.

Key Conditions :

The product is precipitated as the hydrochloride salt by adding concentrated HCl, achieving >95% purity after recrystallization (ethanol/water).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation reactions. A mixture of phenylhydrazine and β-keto esters (e.g., ethyl acetoacetate) in acetic acid is irradiated at 150°C for 20 minutes, forming 1,2-dihydrocinnolin-4-ol . Acidic workup with HCl yields the hydrochloride.

Key Conditions :

This method reduces reaction time from 12 hours to 20 minutes but requires specialized equipment.

Solid-Phase Synthesis for Parallel Libraries

Solid-phase combinatorial chemistry enables high-throughput synthesis. Wang resin-bound hydrazines react with α,β-unsaturated ketones in DMF at 50°C for 24 hours. Cleavage with TFA/HCl (95:5) releases the hydrochloride directly .

Key Conditions :

-

Resin : Wang resin (1.0 mmol/g loading)

-

Reagents : Crotonaldehyde derivatives (2.0 equiv)

While scalable, this method suffers from lower yields compared to solution-phase routes.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Byproducts | Scalability |

|---|---|---|---|---|

| Skraup with Silylation | 65–78 | 6–8 hours | Low | Industrial |

| Friedel-Crafts | 55–70 | 12–24 hours | Moderate | Pilot-scale |

| Catalytic Hydrogenation | 85–92 | 6 hours | Minimal | Lab-scale |

| Microwave-Assisted | 75–80 | 20 minutes | Low | Research |

| Solid-Phase | 60–65 | 24 hours | High | High-throughput |

Critical Considerations in Hydrochloride Formation

The hydrochloride salt is typically formed by treating the free base with HCl in polar solvents:

-

Free Base Isolation : After synthesis, the compound is extracted into dichloromethane and dried (MgSO₄).

-

Salt Formation : HCl gas is bubbled into an ethanol solution of the free base at 0°C .

-

Recrystallization : The crude salt is recrystallized from ethanol/water (3:1) to ≥99% purity .

Challenges and Optimization Strategies

Q & A

Q. What are the critical considerations for synthesizing 1,2-Dihydrocinnolin-4-OL Hydrochloride with high purity?

Synthesis should focus on controlling reaction parameters (e.g., temperature, solvent selection, and stoichiometry) to minimize by-products. For example, in related heterocyclic hydrochlorides, purification via recrystallization using ethanol/water mixtures or chromatography (normal-phase silica) is effective for isolating the target compound . Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. How should researchers ensure compound stability during storage?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation, as recommended for structurally similar hydrochlorides like Dyclonine and Pararosaniline hydrochlorides. Stability tests (e.g., accelerated degradation studies under heat/humidity) should be conducted to determine shelf-life .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. For example, Diclofensine Hydrochloride is quantified using reversed-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid, achieving detection limits of 0.1 ng/mL . Validate methods per ICH guidelines (accuracy, precision, linearity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity). Use a standardized protocol:

- Replicate studies under controlled conditions (e.g., PBS buffer at pH 7.4).

- Compare results across multiple cell lines or in vivo models.

- Validate target engagement via competitive binding assays or CRISPR knockouts .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation. For example, Metformin Hydrochloride hydrogels improved bioavailability by 40% using carbopol-based matrices. Conduct a Design of Experiments (DoE) to test variables like polymer concentration and pH .

Q. How to address discrepancies in NMR data for structural confirmation?

- Ensure deuterated solvents (e.g., DMSO-d6) are free of impurities.

- Compare experimental spectra with computational predictions (DFT-based tools like Gaussian).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated for isoquinoline derivatives .

Q. What mechanistic studies are recommended to elucidate its pharmacological activity?

- Kinetic assays : Measure enzyme inhibition (e.g., IC50 determination) under varied ATP/substrate concentrations.

- Molecular docking : Use software like AutoDock Vina to predict binding modes against target proteins (e.g., kinases).

- Transcriptomics : Profile gene expression changes in treated vs. untreated cells .

Data Contradiction and Reproducibility

Q. How to validate conflicting cytotoxicity results across labs?

Q. What experimental controls are critical for in vivo efficacy studies?

- Include vehicle controls (e.g., saline with equivalent HCl concentration) to isolate pH effects.

- Monitor pharmacokinetics (Cmax, AUC) to correlate dosing with efficacy.

- Validate target modulation in tissue samples via Western blot or immunohistochemistry .

Methodological Tables

Q. Table 1. HPLC Parameters for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 (5 μm) | Acetonitrile/0.1% FA | 1.0 mL/min | UV (254 nm) | 8.2 ± 0.3 |

Q. Table 2. Stability Testing Conditions

| Condition | Temperature | Humidity | Duration | Acceptable Degradation | Reference |

|---|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 6 months | ≤5% | |

| Long-term | -20°C | N/A | 24 months | ≤2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.